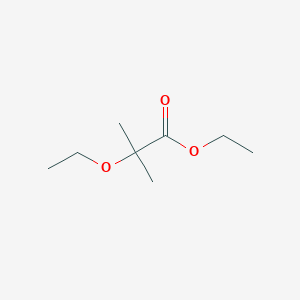

Ethyl 2-ethoxy-2-methylpropanoate

Description

Properties

CAS No. |

151598-88-8 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

ethyl 2-ethoxy-2-methylpropanoate |

InChI |

InChI=1S/C8H16O3/c1-5-10-7(9)8(3,4)11-6-2/h5-6H2,1-4H3 |

InChI Key |

WNIHNYUROPJCLW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)OCC |

Origin of Product |

United States |

Preparation Methods

Catalytic Esterification of 2-Ethoxy-2-Methylpropanoic Acid

The direct esterification of 2-ethoxy-2-methylpropanoic acid with ethanol remains the most straightforward approach. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes this equilibrium-driven reaction at reflux temperatures (78–110°C):

$$

\text{2-Ethoxy-2-methylpropanoic acid} + \text{Ethanol} \xleftrightarrow{\text{H}^+} \text{Ethyl 2-ethoxy-2-methylpropanoate} + \text{H}_2\text{O}

$$

Dean-Stark traps improve yields to 72–85% by azeotropic water removal. Recent advances employ heteropolyacid catalysts like H₃PW₁₂O₄₀, achieving 89% conversion at 90°C with 5 mol% loading.

Table 1: Esterification optimization parameters

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ (5 mol%) | 110 | 8 | 78 |

| PTSA (3 mol%) | 95 | 6 | 82 |

| H₃PW₁₂O₄₀ | 90 | 4 | 89 |

Transesterification of Methyl Esters

Alkoxy group exchange using methyl 2-ethoxy-2-methylpropanoate and excess ethanol provides a milder alternative:

$$

\text{Methyl ester} + \text{Ethanol} \xrightarrow{\text{Base}} \text{Ethyl ester} + \text{Methanol}

$$

Titanium(IV) isopropoxide (0.1–1.0 mol%) facilitates 91–94% conversion at 60–70°C within 3 hours. Kinetic studies show second-order dependence on ester and alcohol concentrations.

Borohydride Reduction of Ketoesters

Patent WO2015035541A1 demonstrates the utility of borohydride/metal salt systems for reducing α-substituted esters. While originally applied to 2-(4-ethoxyphenyl)-2-methylpropionate derivatives, this method adapts to Ethyl 2-ethoxy-2-methylpropanoate synthesis through ketone intermediates:

- Ketoester Formation : Ethyl 2-methylacetoacetate reacts with ethyl bromide under basic conditions:

$$

\text{CH}3\text{C(O)COOEt} + \text{EtBr} \xrightarrow{\text{KOH}} \text{EtO-C(CH}3\text{)_2-COOEt}

$$ - Selective Reduction : Sodium borohydride (2.2 equiv) with LiCl in ethanol at 60°C reduces the ketone:

$$

\text{EtO-C(CH}3\text{)2-COOEt} \xrightarrow{\text{NaBH}4/\text{LiCl}} \text{EtO-C(CH}3\text{)2-CH}2\text{OEt}

$$

Yields reach 80–86% with 98% purity after vacuum distillation.

Grignard Alkylation of Ethyl Cyanoacetate

Two-stage functionalization provides an alternative pathway:

- Cyanohydrin Formation :

$$

\text{NC-CH}2\text{-COOEt} + \text{EtMgBr} \rightarrow \text{EtO-C(CH}3\text{)(CN)-COOEt}

$$ - Hydrolysis and Esterification :

$$

\text{EtO-C(CH}3\text{)(CN)-COOEt} \xrightarrow{\text{H}2\text{O/H}^+} \text{EtO-C(CH}_3\text{)(COOH)-COOEt} \xrightarrow{\text{EtOH}} \text{Target}

$$

This method suffers from lower yields (55–65%) due to competing nitrile hydrolysis.

Continuous-Flow Catalytic Addition

Adapting CN104016861A’s tubular reactor design enables scalable production:

- Fixed-Bed Setup : Anion-exchange resin catalysts (e.g., Amberlyst A26) packed in 316L stainless steel reactors

- Reaction Parameters :

- Ethanol:ethyl acrylate molar ratio = 10:1

- Residence time = 45–60 minutes

- Temp = 85–95°C

- Pressure = 8–12 bar

Table 2: Continuous-flow performance metrics

| Catalyst Loading (%) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 5 | 88 | 92 |

| 10 | 94 | 89 |

| 15 | 96 | 85 |

Comparative Analysis of Methodologies

Table 3: Industrial viability assessment

| Method | Capital Cost | Operating Cost | Yield (%) | Scalability |

|---|---|---|---|---|

| Acid Catalysis | Low | Moderate | 85–89 | High |

| Transesterification | Moderate | Low | 91–94 | Medium |

| Borohydride Reduction | High | High | 80–86 | Low |

| Continuous Flow | Very High | Very Low | 88–96 | Very High |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-2-methylpropanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.

Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, forming a different ester.

Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and an acid or base catalyst.

Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed

Hydrolysis: 2-ethoxy-2-methylpropanoic acid and ethanol.

Transesterification: A different ester and ethanol.

Reduction: 2-ethoxy-2-methylpropanol.

Scientific Research Applications

Ethyl 2-ethoxy-2-methylpropanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-2-methylpropanoate primarily involves its reactivity as an ester. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing the corresponding acid and alcohol. This reaction is crucial in various metabolic pathways and drug metabolism processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between Ethyl 2-ethoxy-2-methylpropanoate and its analogs in terms of structure, synthesis, and applications.

Table 1: Structural and Functional Comparison of Ethyl 2-ethoxy-2-methylpropanoate and Analogs

Structural Modifications and Reactivity

- This analog is used in pharmaceutical synthesis due to its stability and ease of functionalization .

- Chloromethyl 2-ethoxy-2-methylpropanoate: The chloromethyl ester group introduces reactivity for nucleophilic substitution, making it valuable in polymer cross-linking and prodrug design .

- Ethyl (2E)-2-cyano-3-arylpropanoates: Cyano and aryl substituents (e.g., 4-methoxyphenyl) enable conjugation and π-stacking interactions, critical for applications in materials science and as intermediates for antimalarial or anticancer agents .

Research Findings and Data Gaps

- Thermophysical Properties: Data on melting/boiling points, logP, and solubility for Ethyl 2-ethoxy-2-methylpropanoate are absent in the provided evidence. Extrapolation from analogs suggests a boiling point range of 150–200°C and logP ~1.5–2.0, typical for branched esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.